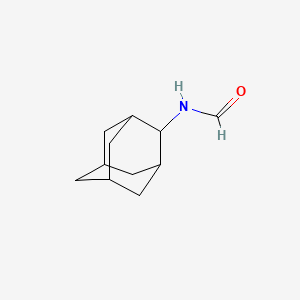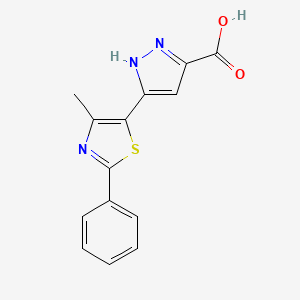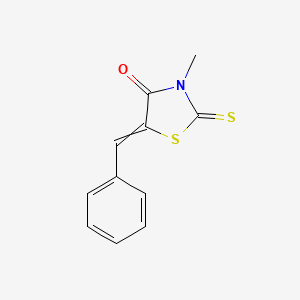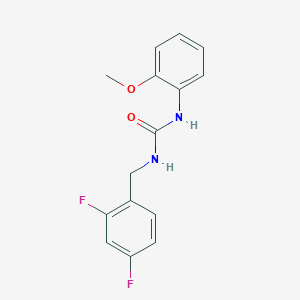
Formamide, N-(2-adamantyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(2-adamantyl) is a chemical compound with the molecular formula C₁₁H₁₇NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. The incorporation of the adamantyl group into formamide enhances the compound’s lipophilicity and stability, making it a valuable molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamide, N-(2-adamantyl) can be synthesized through the reductive amination of adamantanone with formamide. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of formamide, N-(2-adamantyl) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalysts to enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Formamide, N-(2-adamantyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of adamantyl oxides or hydroxyl derivatives.
Reduction: Formation of adamantyl amines.
Substitution: Formation of various substituted adamantyl derivatives.
Scientific Research Applications
Formamide, N-(2-adamantyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of formamide, N-(2-adamantyl) involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy as a bioactive agent. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Formamide, N-(1-adamantyl)
- Adamantanone
- Adamantyl amines
Comparison: Formamide, N-(2-adamantyl) is unique due to the position of the adamantyl group, which influences its chemical reactivity and biological activity. Compared to formamide, N-(1-adamantyl), the 2-adamantyl derivative may exhibit different pharmacokinetic properties and stability. Adamantanone and adamantyl amines, while structurally related, have distinct chemical and biological properties that differentiate them from formamide, N-(2-adamantyl) .
Properties
CAS No. |
24161-71-5 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2-adamantyl)formamide |
InChI |
InChI=1S/C11H17NO/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2,(H,12,13) |
InChI Key |
SXYGFWZEAKCCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)

![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)


![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)

![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
